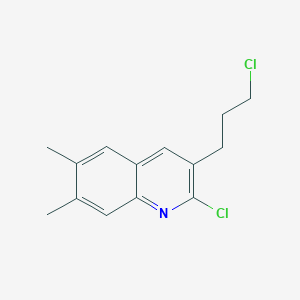
2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline is a quinoline derivative, characterized by the presence of chlorine atoms at the 2nd and 3rd positions, and methyl groups at the 6th and 7th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline typically involves the chlorination of a quinoline precursor. One common method involves the reaction of 6,7-dimethylquinoline with thionyl chloride to introduce the chlorine atoms at the 2nd and 3rd positions. The resulting intermediate is then reacted with 3-chloropropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may have different chemical properties and applications.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and the quinoline ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
- 4-Chloro-6-methoxyquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline is unique due to the presence of both chlorine and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to other quinoline derivatives.
Properties
CAS No. |
948294-60-8 |
|---|---|
Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6,7-dimethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-9-6-12-8-11(4-3-5-15)14(16)17-13(12)7-10(9)2/h6-8H,3-5H2,1-2H3 |
InChI Key |
UOGSOWOAIWTWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


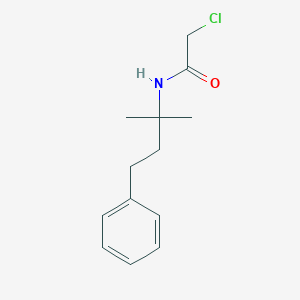
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
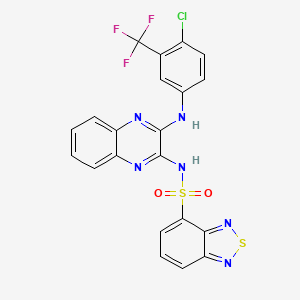
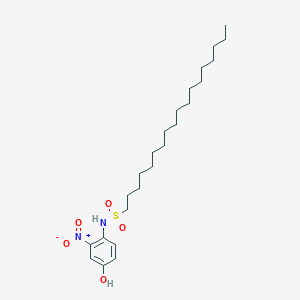
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
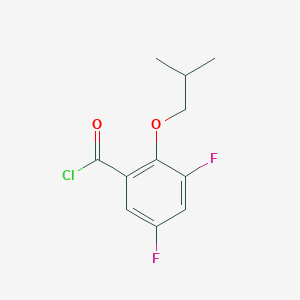
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
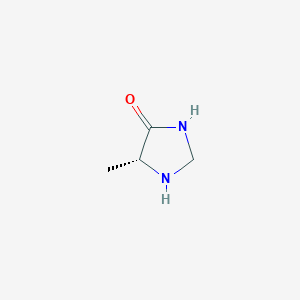
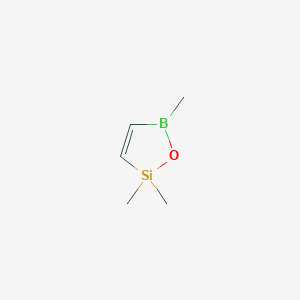
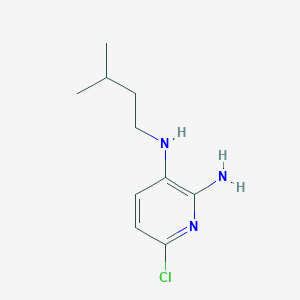
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)

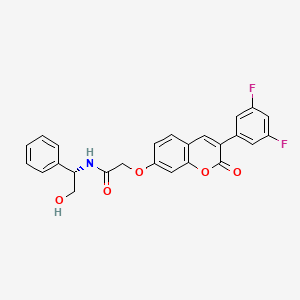
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
